molecular formula C19H22N4O2S2 B11025774 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11025774
M. Wt: 402.5 g/mol
InChI Key: ZUIJPPJKTYHFGG-UHFFFAOYSA-N
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Description

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a benzothiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetyl chloride, 3-methylbutylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(3-methylbutyl)amino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 9-(ethyl(3-methylbutyl)amino)-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3’-one

Uniqueness

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H22N4O2S2/c1-11(2)9-10-23(13(4)24)19-20-12(3)16(27-19)17(25)22-18-21-14-7-5-6-8-15(14)26-18/h5-8,11H,9-10H2,1-4H3,(H,21,22,25)

InChI Key

ZUIJPPJKTYHFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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